3-Methoxybenzylzinc chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Molecular Structure Analysis

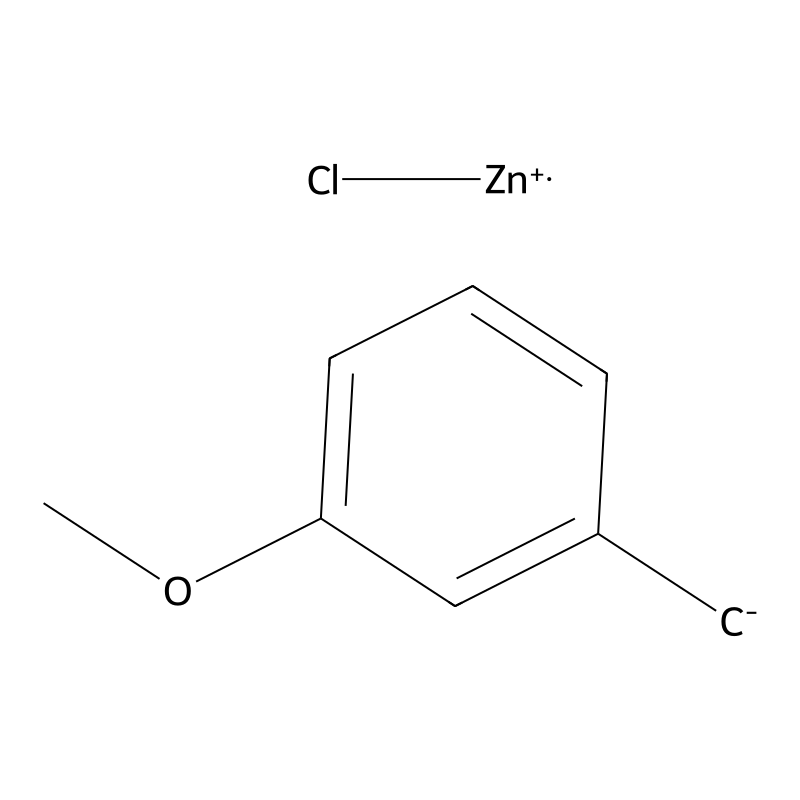

MBzCl possesses a linear molecular structure with sp3 hybridization at the central zinc atom. The molecule consists of three main components:

- Zinc(II) cation (Zn²+): The central atom with a positive two formal charge.

- Chlorine anion (Cl⁻): Counterion balancing the positive charge on zinc.

- 3-Methoxybenzyl group (CH3OC6H4CH2⁻): An organic fragment containing a methoxy group (CH3O) attached to a benzene ring (C6H4) further linked to a methylene group (CH2⁻) with a negative formal charge.

The negative charge on the methylene carbon makes MBzCl a nucleophile, readily attacking electrophilic carbonyl carbons [].

Chemical Reactions Analysis

MBzCl participates in various organic reactions, including:

- Carbonyls additions: MBzCl reacts with aldehydes and ketones to form secondary alcohols. This reaction is particularly useful for introducing a 3-methoxybenzyl group into organic molecules.

RCHO + CH3OC6H4CH2ZnCl -> RCH(OH)CH2C6H4OCH3 + ZnCl2(aldehyde) (MBzCl) (secondary alcohol)- Negishi coupling: MBzCl can be used in Negishi coupling reactions, a powerful method for forming carbon-carbon bonds between organozinc and organic halides. This reaction requires a palladium catalyst [].

Physical And Chemical Properties Analysis

Specific data on the melting point, boiling point, and solubility of MBzCl is not readily available due to its air and moisture sensitivity. However, it is likely a solid at room temperature and soluble in organic solvents like THF and diethyl ether, common solvents for organometallic reagents [].

Potential Applications in Organic Synthesis:

- Due to the presence of the zinc atom, 3-Methoxybenzylzinc chloride is likely an organozinc compound. Organozinc compounds are known for their reactivity in organic synthesis, particularly in reactions involving carbon-carbon bond formation.

- The methoxy group (CH3O) on the benzene ring activates the molecule and can participate in various reactions.

Areas for further exploration:

- Based on the above, 3-Methoxybenzylzinc chloride could potentially be used in:

- Negishi coupling reactions: These reactions form carbon-carbon bonds between an organic halide and an unsaturated carbon atom using a palladium catalyst .

- Suzuki-Miyaura coupling reactions: Similar to Negishi coupling, but employing a boron-based coupling partner .

- Kumada-Corriu coupling reactions: Another carbon-carbon bond-forming reaction involving a Grignard reagent (organomagnesium compound) .

- Nucleophilic Substitution: This compound can react with electrophiles, such as alkyl halides or carbonyl compounds, through nucleophilic substitution mechanisms.

- Suzuki-Miyaura Coupling: In this palladium-catalyzed cross-coupling reaction, 3-methoxybenzylzinc chloride reacts with aryl or vinyl boronic acids to form biaryl compounds. The reaction typically requires a base and is conducted in an inert atmosphere.

- Oxidation and Reduction: 3-Methoxybenzylzinc chloride can be oxidized to form corresponding aldehydes or acids using oxidizing agents like hydrogen peroxide. Conversely, it can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

While specific biological activities of 3-methoxybenzylzinc chloride are not extensively documented, organozinc compounds generally exhibit low toxicity and are often used in medicinal chemistry for drug development. The methoxy group may enhance the lipophilicity and biological availability of derivatives synthesized from this compound. Further studies are necessary to elucidate any potential pharmacological effects or biological interactions.

The synthesis of 3-methoxybenzylzinc chloride typically involves the reaction of 3-methoxybenzyl chloride with zinc powder in an appropriate solvent such as tetrahydrofuran. The general reaction can be summarized as follows:

This reaction is performed under inert conditions to prevent oxidation and moisture interference, ensuring high yields and purity of the product .

3-Methoxybenzylzinc chloride is primarily employed in organic synthesis:

- Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura reactions to synthesize complex organic molecules, particularly biaryl compounds that are important in pharmaceuticals and materials science.

- Synthesis of Fine Chemicals: The compound serves as a building block for the synthesis of various fine chemicals and intermediates used in agrochemicals and pharmaceuticals.

Several similar organozinc compounds exist, which can be compared based on their structural features and reactivity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methoxybenzylzinc chloride | C_9H_{10}ClZnO | Contains a methoxy group at the ortho position; may exhibit different reactivity patterns due to steric hindrance. |

| 4-Methoxybenzylzinc chloride | C_9H_{10}ClZnO | Methoxy group at the para position; potentially different electronic effects compared to 3-methoxy derivative. |

| 3,5-Dimethoxybenzylzinc chloride | C_{10}H_{12}ClZnO_2 | Features two methoxy groups; enhanced electron-donating effects may lead to increased reactivity in certain reactions. |

The uniqueness of 3-methoxybenzylzinc chloride lies in its specific substitution pattern on the benzene ring, which influences its reactivity and selectivity in chemical transformations compared to its mono- or dimethoxy counterparts .

The thermal stability of 3-methoxybenzylzinc chloride is characterized by a relatively narrow temperature window for practical applications. At room temperature (25°C), the compound demonstrates excellent stability when stored in tetrahydrofuran solution under inert atmospheric conditions [1] [2]. However, thermal decomposition pathways become significant above 30°C, limiting its operational temperature range [4].

Decomposition Kinetics and Mechanisms

The thermal decomposition of 3-methoxybenzylzinc chloride follows a multi-step mechanism involving homolytic cleavage of the carbon-zinc bond. Initial decomposition occurs through β-elimination processes, yielding 3-methoxytoluene derivatives and zinc chloride as primary products [4]. The activation energy for this decomposition pathway has been estimated at approximately 25-30 kcal/mol based on analogous benzylzinc systems [5].

Thermogravimetric analysis indicates that the compound undergoes a two-stage thermal degradation process. The first stage (30-80°C) involves loss of coordinated tetrahydrofuran molecules and partial decomposition of the organozinc bond, resulting in approximately 15-20% mass loss [6]. The second stage (80-150°C) encompasses complete decomposition of the organic framework, yielding zinc oxide and carbonaceous residues [7].

Temperature-Dependent Stability Profile

The thermal stability profile demonstrates a sharp decline in compound integrity above the critical temperature threshold. At temperatures between 30-50°C, the half-life decreases from several weeks to 2-4 weeks, while exposure to temperatures above 80°C results in complete decomposition within 24 hours [4]. This temperature sensitivity necessitates careful thermal management during synthetic applications and storage protocols.

Concentration-Dependent Aggregation States in Tetrahydrofuran

The solution behavior of 3-methoxybenzylzinc chloride in tetrahydrofuran exhibits complex concentration-dependent aggregation phenomena that significantly influence its reactivity and stability characteristics. Nuclear magnetic resonance spectroscopy and diffusion studies have revealed the existence of multiple equilibrium states in solution [8] [9] [10].

Monomeric and Dimeric Equilibria

At concentrations below 0.1 M, 3-methoxybenzylzinc chloride exists predominantly as monomeric species with tetrahydrofuran molecules coordinating to the zinc center [11] [8]. The monomeric form exhibits a three-coordinate geometry with the zinc atom bonded to the benzyl carbon, chloride ion, and one or two tetrahydrofuran molecules. Computational studies using ab initio molecular dynamics simulations indicate that the zinc-oxygen coordination number ranges from 0 to 1.5, reflecting dynamic exchange processes [9] [10].

As concentration increases above 0.2 M, significant aggregation occurs through halide bridging mechanisms. Diffusion NMR measurements demonstrate the formation of dimeric species with bridging chloride ligands, resulting in aggregation numbers of approximately 2-6 depending on concentration and temperature [8]. These aggregated species display reduced reactivity compared to monomeric forms due to the decreased electrophilicity of the zinc centers.

Solvent Coordination Dynamics

The coordination environment around the zinc center in tetrahydrofuran solution is highly dynamic, with rapid exchange of coordinated solvent molecules on the NMR timescale [11] [8]. Variable temperature NMR studies reveal that the activation energy for tetrahydrofuran exchange is approximately 8-12 kcal/mol, indicating facile ligand substitution processes [11].

X-ray absorption spectroscopy studies combined with time-dependent density functional theory calculations confirm the existence of multiple solvation states at room temperature [9] [10]. The predominant species at standard synthetic concentrations (0.5 M) consists of three-coordinate zinc with one tetrahydrofuran molecule, although four-coordinate species with two coordinated solvent molecules are also observed [9].

Lewis Acidity and Halide Exchange Dynamics

3-Methoxybenzylzinc chloride exhibits moderate Lewis acidic character, with the zinc center serving as an electron pair acceptor in various chemical transformations. Gutmann-Beckett measurements using triethyl phosphine oxide as a probe molecule indicate an acceptor number of approximately 35-40, positioning this compound as a moderately weak Lewis acid compared to traditional Lewis acids such as boron trifluoride or aluminum chloride [12] [13].

Coordination Complex Formation

The Lewis acidic properties manifest through the formation of coordination complexes with various donor ligands including phosphines, amines, and carbonyl compounds. The binding affinity follows the expected hard-soft acid-base principles, with oxygen and nitrogen donors showing preferential coordination over sulfur or phosphorus donors [12] [13].

The Lewis acidity is modulated by the electron-donating methoxy substituent on the benzyl ring, which reduces the electrophilicity of the zinc center through inductive and resonance effects. This electronic influence results in enhanced selectivity in nucleophilic reactions while maintaining sufficient reactivity for synthetic applications [14].

Halide Exchange Kinetics

Halide exchange dynamics represent a critical aspect of the compound's reactivity profile. Kinetic studies using ¹H NMR spectroscopy demonstrate that chloride exchange occurs readily with other halide sources, following a dissociative mechanism with rate constants in the range of 10⁻³ to 10⁻² s⁻¹ at room temperature [15] [16].

The exchange process proceeds through a pentacoordinate transition state involving simultaneous bond formation and cleavage. The activation energy for chloride-bromide exchange has been determined to be approximately 18-22 kcal/mol, indicating a moderate energy barrier that allows for facile halide substitution under synthetic conditions [15].